molecular formula C10H12ClNO2 B1680851 (S)-4-氨基-3-(4-氯苯基)丁酸 CAS No. 66514-99-6

(S)-4-氨基-3-(4-氯苯基)丁酸

货号 B1680851
CAS 编号: 66514-99-6
分子量: 213.66 g/mol
InChI 键: KPYSYYIEGFHWSV-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-4-Amino-3-(4-chlorophenyl)butanoic acid” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of a similar compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, was reported in a study . The compound was prepared in 81% yield from the 1:1 reaction of 4-chloro aniline and glutaric anhydride . The desired compound was air-dried and recrystallized in the solvent mixture ethanol/acetone (1:1 v/v) to yield colorless crystals after one week .


Molecular Structure Analysis

The X-ray crystal structure determination of the glutaric acid-amide derivative, 4-ClC6H4N(H)C(=O)(CH2)3C(=O)OH, was described in a study . The backbone of the molecule adopts an extended, all-trans configuration but the terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .


Physical And Chemical Properties Analysis

The linear formula of a similar compound, 4-(4-chlorophenyl)butanoic acid, is C10H11ClO2 . Its molecular weight is 198.651 .

科学研究应用

分子结构和光谱分析

研究重点是 4-氨基-3-(4-氯苯基)丁酸的分子结构和振动光谱,利用傅里叶变换红外 (FT-IR) 和傅里叶变换拉曼 (FTR) 光谱。研究分析了分子电子能、几何结构、谐波振动光谱和热力学性质。这个分子体系的一级超极化率表明它在非线性光学中的应用潜力。如此详细的分析有助于理解化合物的电子性质和稳定性,为材料科学和分子工程领域做出贡献 (S. Muthu 和 E. Paulraj,2012)

药理潜力和生物活性

该化合物因其在键合和生物活性中的作用而受到研究,包括分子对接、振动、结构、电子和光学研究。此类研究对于开发新的药理剂至关重要,它提供了化合物对生物靶点(如胎盘生长因子 (PIGF-1))的潜在抑制作用的见解。这项工作支持探索丁酸衍生物的药理学重要性,为未来的药物开发奠定基础 (K. Vanasundari 等,2018)

晶体工程

巴氯芬在晶体工程中的作用已通过对其与各种酸的多组分晶体的研究得到强调,探索了其构象灵活性和增效剂多功能性。此类研究有助于晶体学领域,有助于设计具有所需性质的新材料结构。了解分子间相互作用和晶体堆积排列可以促进材料科学和药物制剂开发的进步 (N. Báthori 和 Ornella E. Y. Kilinkissa,2015)

分析化学应用

该化合物还被用于开发分析方法以对其异构体进行手性拆分。这项研究对于制药行业至关重要,其中手性化合物的分离和分析会影响药物的功效和安全性。此类研究增强了我们对化合物性质的理解,并支持在化学中开发更精确的分析技术 (C. Vaccher 等,1991)

安全和危害

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

未来方向

The compound 4-[(4-chlorophenyl)carbamoyl]butanoic acid has been investigated for potential antibacterial activity . It has also been studied for the inhibition of sunflower seedling development and antinociceptive properties . Further, this compound and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles .

作用机制

Target of Action

The primary target of (S)-Baclofen is the GABA-B receptor , a type of G-protein coupled receptor located in the central nervous system . This receptor plays a crucial role in inhibitory neurotransmission .

Mode of Action

(S)-Baclofen acts as an agonist at the GABA-B receptor . Upon binding, it triggers a conformational change in the receptor, leading to the activation of the associated G-protein . This results in the inhibition of certain types of calcium channels and the activation of potassium channels, ultimately leading to a decrease in neuronal excitability .

Biochemical Pathways

The activation of the GABA-B receptor by (S)-Baclofen influences several biochemical pathways. It leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP . This can affect various downstream signaling pathways, including those involving protein kinase A .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of (S)-Baclofen are crucial for its bioavailability. After oral administration, it is well absorbed in the gastrointestinal tract . It is widely distributed throughout the body, including the central nervous system . (S)-Baclofen is primarily excreted unchanged in the urine, with a small portion metabolized in the liver .

Result of Action

The molecular and cellular effects of (S)-Baclofen’s action primarily involve the reduction of neuronal excitability. This can lead to effects such as muscle relaxation, suppression of spasticity, and potential relief from certain types of neuropathic pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-Baclofen. Factors such as pH can affect its stability, while individual patient factors, including age, renal function, and co-administration with other drugs, can influence its pharmacokinetics and overall effect .

属性

IUPAC Name

(3S)-4-amino-3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66514-99-6
Record name (S)-Baclofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3S)-4-amino-3-(4-chlorophenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BACLOFEN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Amino-3-(4-chlorophenyl)butanoic acid
Reactant of Route 2
(S)-4-Amino-3-(4-chlorophenyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-4-Amino-3-(4-chlorophenyl)butanoic acid
Reactant of Route 4
(S)-4-Amino-3-(4-chlorophenyl)butanoic acid
Reactant of Route 5
(S)-4-Amino-3-(4-chlorophenyl)butanoic acid
Reactant of Route 6
(S)-4-Amino-3-(4-chlorophenyl)butanoic acid

Q & A

Q1: What is l-Baclofen and how does it differ from its racemic mixture?

A1: l-Baclofen, also known as (S)-Baclofen or (S)-4-Amino-3-(4-chlorophenyl)butanoic acid, is the pharmacologically active enantiomer of the muscle relaxant Baclofen. Baclofen, available as a racemic mixture (RS(±)-Baclofen), contains equal amounts of l-Baclofen and its less active enantiomer, d-Baclofen (or (R)-Baclofen). Studies have shown that l-Baclofen is significantly more potent than the racemic mixture in producing therapeutic effects, such as reducing muscle spasticity and alcohol intake. [, , , , , ]

Q2: How does l-Baclofen exert its muscle relaxant effects?

A2: l-Baclofen is a selective agonist of the gamma-aminobutyric acid type B (GABAB) receptor. It binds to these receptors, which are primarily located in the spinal cord, and mimics the inhibitory effects of the neurotransmitter GABA. This leads to decreased excitatory neurotransmission and reduced muscle tone. [, , ]

Q3: Can you elaborate on the interaction between l-Baclofen and GABAB receptors?

A3: l-Baclofen binds to the GABAB receptor, a G protein-coupled receptor, triggering a cascade of intracellular events. This activation primarily leads to the inhibition of adenylyl cyclase, reducing the production of cyclic AMP (cAMP). Downstream effects of this inhibition include the modulation of ion channels, particularly potassium and calcium channels, leading to hyperpolarization of neurons and decreased neurotransmitter release. [, , ]

Q4: What is the significance of the stereospecificity observed in the effects of Baclofen enantiomers?

A4: The higher potency of l-Baclofen compared to d-Baclofen and the racemic mixture highlights the importance of stereospecificity in drug-receptor interactions. This suggests that the GABAB receptor possesses a binding site that preferentially interacts with the spatial arrangement of atoms in l-Baclofen, leading to a more pronounced pharmacological effect. [, , , ]

Q5: Is there evidence of d-Baclofen influencing the effects of l-Baclofen?

A5: Research suggests that d-Baclofen may act as a weak antagonist at GABAB receptors, potentially interfering with the effects of l-Baclofen. This antagonism has been observed in certain areas of the nervous system, like the spinal trigeminal nucleus and spinal cord. [, , ]

Q6: What is the molecular formula and weight of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid?

A6: The molecular formula of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid (l-Baclofen) is C10H12ClNO2, and its molecular weight is 213.66 g/mol. [, ]

Q7: Are there any specific analytical methods used to differentiate and quantify l-Baclofen from its enantiomer?

A8: Yes, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used to separate and quantify l-Baclofen and d-Baclofen in biological samples. This is crucial for understanding the pharmacokinetics of each enantiomer and optimizing dosing regimens. [, ]

Q8: Are there any known cases of resistance development to l-Baclofen?

A9: While l-Baclofen has been shown to be effective in reducing alcohol intake in some individuals, research suggests that there may be individual variability in response to treatment. [] Some individuals may not respond to l-Baclofen, and others may experience a diminished response over time. Further research is needed to fully understand the mechanisms underlying this variability and to develop strategies to optimize treatment response and prevent resistance.

Q9: What is the current state of research on l-Baclofen in the context of its historical use and potential future applications?

A10: The discovery and characterization of l-Baclofen as the more active enantiomer of Baclofen represent an important milestone in the development of more targeted and potentially safer therapeutic interventions. [] While the racemic mixture has been used clinically for decades, the focus on l-Baclofen is relatively recent. Ongoing research is exploring its potential in treating a wider range of conditions, including alcohol and nicotine dependence, and is investigating its long-term effects and safety profile. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。